Methyl 6-formylpyridazine-3-carboxylate
CAS No.: 2138100-25-9
Cat. No.: VC4426120
Molecular Formula: C7H6N2O3
Molecular Weight: 166.136
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138100-25-9 |
|---|---|
| Molecular Formula | C7H6N2O3 |
| Molecular Weight | 166.136 |
| IUPAC Name | methyl 6-formylpyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C7H6N2O3/c1-12-7(11)6-3-2-5(4-10)8-9-6/h2-4H,1H3 |
| Standard InChI Key | ORCOPQGQTZOQMD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NN=C(C=C1)C=O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Methyl 6-formylpyridazine-3-carboxylate belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s IUPAC name is methyl 6-formylpyridazine-3-carboxylate, with a molecular weight of 195.16 g/mol. Key structural features include:
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Pyridazine core: Provides aromaticity and sites for electrophilic substitution.
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Formyl group (-CHO) at C6: Enhances reactivity for nucleophilic additions or oxidations.
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Methyl ester (-COOCH₃) at C3: Stabilizes the carboxylate group and influences solubility.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₂O₃ |
| Molecular Weight | 195.16 g/mol |
| IUPAC Name | Methyl 6-formylpyridazine-3-carboxylate |
| Key Functional Groups | Formyl, methyl ester |
| Aromatic System | Pyridazine (C₄H₃N₂) |
The compound’s reactivity is governed by its electron-deficient pyridazine ring, which facilitates interactions with nucleophiles, and the formyl group, which participates in condensation reactions.
Synthesis and Industrial Production
Synthetic Routes
While explicit protocols for methyl 6-formylpyridazine-3-carboxylate are scarce, its synthesis likely follows established methods for pyridazine derivatives:
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Esterification: Reaction of pyridazine-3-carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) yields the methyl ester.
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Formylation: Direct formylation at C6 using Vilsmeier-Haack conditions (POCl₃, DMF) introduces the aldehyde group.
Critical parameters include temperature control (typically 0–5°C for formylation) and purification via chromatography or recrystallization. Industrial-scale production would optimize these steps for yield and cost-efficiency, potentially employing continuous-flow reactors.
Reactivity and Chemical Transformations
Oxidation and Reduction
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Oxidation: The formyl group oxidizes to a carboxylic acid using agents like KMnO₄ or CrO₃, yielding pyridazine-3,6-dicarboxylic acid derivatives.
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Reduction: Sodium borohydride (NaBH₄) reduces the formyl group to a hydroxymethyl group, producing methyl 6-(hydroxymethyl)pyridazine-3-carboxylate.
Nucleophilic Substitution
The electron-deficient pyridazine ring undergoes substitution at C4 or C5 positions. For example, halogenation with N-bromosuccinimide (NBS) introduces bromine, enhancing utility in cross-coupling reactions.
Industrial and Materials Science Applications
Agrochemicals
Pyridazine derivatives are precursors to herbicides and insecticides. Methyl 6-formylpyridazine-3-carboxylate could serve as an intermediate in synthesizing compounds with tailored phytotoxicity profiles.
Electronic Materials
The conjugated π-system of pyridazine derivatives enables applications in organic semiconductors. Functionalization of the formyl group with electron-withdrawing groups may enhance charge transport properties.
Comparison with Analogous Compounds
Table 2: Structural and Functional Comparisons
| Compound | Key Differences | Applications |
|---|---|---|
| Methyl 6-hydroxypyridazine-3-carboxylate | -OH instead of -CHO | Less reactive; prodrug forms |
| Methyl 6-aminopyridazine-3-carboxylate | -NH₂ instead of -CHO | Hydrogen bonding in drug design |
| Methyl 6-bromopyridazine-3-carboxylate | -Br instead of -CHO | Cross-coupling reactions |
The formyl group’s electrophilicity distinguishes methyl 6-formylpyridazine-3-carboxylate, enabling covalent modifications critical in inhibitor design.
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